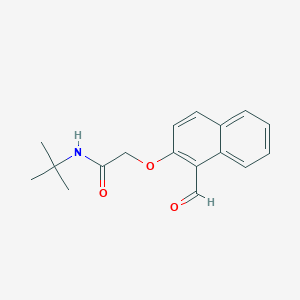
N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a tert-butyl group, a naphthalene ring with a formyl substituent, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 1-formylnaphthalene, is prepared through formylation of naphthalene using reagents such as formic acid and acetic anhydride.
Introduction of the tert-Butyl Group: tert-Butylamine is reacted with the naphthalene derivative under controlled conditions to form the tert-butyl-substituted intermediate.
Acetamide Formation: The intermediate is then reacted with acetic anhydride to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-(tert-Butyl)-2-((1-carboxynaphthalen-2-yl)oxy)acetamide.
Reduction: N-(tert-Butyl)-2-((1-hydroxynaphthalen-2-yl)oxy)acetamide.
Substitution: Various N-(tert-Butyl)-2-((1-substituted-naphthalen-2-yl)oxy)acetamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-Butyl)-2-((1-hydroxynaphthalen-2-yl)oxy)acetamide: Similar structure but with a hydroxyl group instead of a formyl group.
N-(tert-Butyl)-2-((1-carboxynaphthalen-2-yl)oxy)acetamide: Similar structure but with a carboxyl group instead of a formyl group.
N-(tert-Butyl)-2-((1-methylnaphthalen-2-yl)oxy)acetamide: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
N-(tert-Butyl)-2-((1-formylnaphthalen-2-yl)oxy)acetamide is unique due to the presence of the formyl group, which can undergo specific chemical reactions and interactions that other similar compounds cannot. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H19NO3 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
N-tert-butyl-2-(1-formylnaphthalen-2-yl)oxyacetamide |
InChI |
InChI=1S/C17H19NO3/c1-17(2,3)18-16(20)11-21-15-9-8-12-6-4-5-7-13(12)14(15)10-19/h4-10H,11H2,1-3H3,(H,18,20) |
Clave InChI |
VFDBBCYKOKWFKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)COC1=C(C2=CC=CC=C2C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


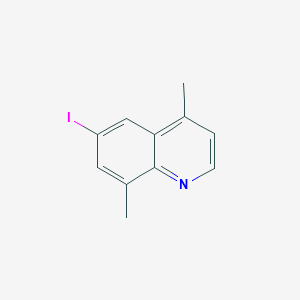

![tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11844489.png)

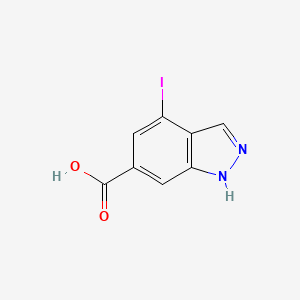

![8-(Tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5h-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid](/img/structure/B11844507.png)
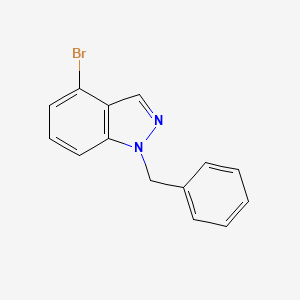
![5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11844515.png)
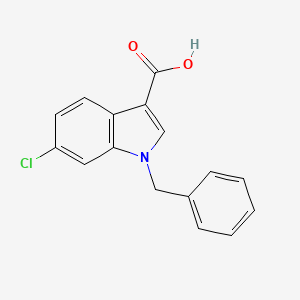

![5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B11844539.png)


